Maleimide-NOTA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(carboxymethyl)-7-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O7/c24-14(19-3-4-23-15(25)1-2-16(23)26)11-20-5-7-21(12-17(27)28)9-10-22(8-6-20)13-18(29)30/h1-2H,3-13H2,(H,19,24)(H,27,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFBXLDURQNNQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Maleimide-NOTA: A Technical Guide for Researchers and Drug Development Professionals

An in-depth overview of the bifunctional chelator Maleimide-NOTA, detailing its chemical properties, experimental protocols, and applications in the development of radiopharmaceuticals.

This compound is a bifunctional chelator that plays a crucial role in the advancement of targeted radiopharmaceuticals for diagnostic imaging and therapeutic applications. This molecule uniquely combines the site-specific reactivity of a maleimide group with the robust metal-chelating capability of the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle. The maleimide functional group allows for covalent conjugation to biomolecules, such as peptides, antibodies, and proteins, by reacting with free thiol groups found in cysteine residues. This site-specific attachment ensures a homogenous product with preserved biological activity. The NOTA component is a highly efficient chelator for a variety of radiometals, most notably Gallium-68 (⁶⁸Ga), forming exceptionally stable complexes essential for in vivo applications.[1]

Core Chemical and Physical Properties

This compound, with the chemical formula C₁₈H₂₇N₅O₇ and a molecular weight of approximately 425.4 g/mol , is a white solid at room temperature.[2] It is soluble in water, with a reported solubility of 175 mg/mL, which may require ultrasonication to achieve.[3] For long-term stability, it is recommended to store the solid compound at -20°C for up to three years.[3] In solution, it should be stored at -80°C for up to six months or at -20°C for up to one month to prevent degradation.

| Property | Value | Source |

| Chemical Formula | C₁₈H₂₇N₅O₇ | |

| Molecular Weight | 425.4 g/mol | |

| Appearance | White solid | |

| Solubility in Water | 175 mg/mL (may require sonication) | |

| Storage (Solid) | -20°C for up to 3 years | |

| Storage (Solution) | -80°C for up to 6 months; -20°C for up to 1 month | |

| Purity | Typically >97% |

Chelation and Stability

The NOTA macrocycle provides a pre-organized cavity with three nitrogen atoms and three carboxylate arms that form a stable hexadentate complex with various radiometals. The stability of these complexes is a critical factor for in vivo applications, as it prevents the release of the radiometal, which could lead to off-target toxicity and reduced imaging quality. The Gallium-68 complex with NOTA is particularly stable, with a high stability constant (log K) of approximately 31.

| Radiometal | Stability Constant (log K) | Reference |

| Gallium-68 (Ga³⁺) | ~ 31 |

Experimental Protocols

Conjugation of this compound to Biomolecules

The conjugation of this compound to thiol-containing biomolecules, such as antibodies or peptides with cysteine residues, is a straightforward process based on the Michael addition reaction.

General Protocol:

-

Biomolecule Preparation: If necessary, reduce disulfide bonds in the biomolecule to generate free thiol groups. This can be achieved by incubation with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). The reduced biomolecule should be purified to remove the excess reducing agent.

-

Reaction Setup: Dissolve the biomolecule in a degassed buffer with a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline).

-

Conjugation Reaction: Add a solution of this compound (typically in DMSO or water) to the biomolecule solution. A molar excess of this compound (e.g., 10-20 fold) is often used to ensure efficient conjugation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove unreacted this compound and byproducts using size-exclusion chromatography or dialysis.

| Parameter | Recommended Condition | Source |

| pH | 6.5 - 7.5 | |

| Temperature | Room Temperature or 4°C | |

| Reaction Time | 1 - 2 hours (or overnight at 4°C) | |

| Molar Ratio | 10-20 fold molar excess of this compound | |

| Purification | Size-Exclusion Chromatography or Dialysis |

Radiolabeling of NOTA-Conjugates with Gallium-68

The radiolabeling of NOTA-conjugated biomolecules with Gallium-68 is typically a rapid and efficient process that can be performed under mild conditions.

General Protocol:

-

⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using dilute HCl.

-

Buffering: Adjust the pH of the ⁶⁸Ga eluate to 3.5-4.5 using a suitable buffer, such as sodium acetate.

-

Labeling Reaction: Add the NOTA-conjugated biomolecule to the buffered ⁶⁸Ga solution.

-

Incubation: Incubate the reaction mixture. While labeling with NOTA can often occur at room temperature, heating to 95°C for 5-15 minutes can enhance labeling efficiency for some conjugates.

-

Quality Control: Determine the radiochemical purity of the final product using techniques like radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally desired.

| Parameter | Recommended Condition | Source |

| pH | 3.5 - 4.5 | |

| Temperature | Room Temperature to 95°C | |

| Reaction Time | 5 - 15 minutes | |

| Quality Control | Radio-TLC or Radio-HPLC |

Visualizing Key Processes

To further elucidate the utility of this compound, the following diagrams illustrate the fundamental workflows and chemical transformations involved in its application.

References

An In-depth Technical Guide to the Synthesis and Purification of Maleimide-NOTA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification protocols for Maleimide-functionalized 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA), a critical bifunctional chelator in the development of targeted radiopharmaceuticals. The maleimide group allows for site-specific conjugation to thiol-containing biomolecules, such as peptides and antibodies, while the NOTA macrocycle securely chelates various radiometals for imaging and therapeutic applications.

Core Synthetic Strategies

The synthesis of Maleimide-NOTA derivatives primarily revolves around two main pathways, starting from commercially available functionalized NOTA precursors: (S)-p-SCN-Bn-NOTA (isothiocyanate-functionalized) and (S)-p-NH2-Bn-NOTA (amino-functionalized).[1] These approaches offer simplicity, short reaction times, and practical purification methods, leading to acceptable to very good chemical yields.[1][2]

-

Thiourea Bond Formation: This route involves the nucleophilic addition of a primary amine-containing maleimide derivative to the isothiocyanate group of p-SCN-Bn-NOTA.[1] This reaction forms a stable thiourea linkage between the NOTA chelator and the maleimide functionality.

-

Amide Bond Formation: In this pathway, the amino group of p-NH2-Bn-NOTA is coupled with a maleimide derivative that has been activated with a reactive ester, such as an N-hydroxysuccinimide (NHS) ester.[1] This results in the formation of a stable amide bond.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of thiourea and amide-bound this compound derivatives.

Protocol 1: Synthesis of Thiourea-Bound NOTA-Maleimides

This protocol is adapted from the general procedure described by Schubert et al. (2011).

Materials:

-

(S)-p-SCN-Bn-NOTA

-

Amine-functionalized maleimide derivative (as an ammonium trifluoroacetate salt)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Acetic Acid

-

Liquid Nitrogen

-

High-Performance Liquid Chromatography (HPLC) system

-

Lyophilizer

Procedure:

-

Dissolve (S)-p-SCN-Bn-NOTA (15 μmol) in anhydrous DMF (100 μL).

-

Add triethylamine (8.5 μL, 60.8 μmol) to the solution.

-

In a separate vial, dissolve the amine-functionalized maleimide derivative (15.8 μmol) in anhydrous DMF (100 μL).

-

Add the maleimide solution dropwise to the (S)-p-SCN-Bn-NOTA solution.

-

Incubate the reaction mixture at 25 °C for 2 hours.

-

Quench the reaction by adding acetic acid (21 μL, 369 μmol).

-

Purify the reaction mixture by HPLC.

-

Immediately shock-freeze the HPLC fractions containing the desired product with liquid nitrogen and lyophilize to obtain the final product.

Protocol 2: Synthesis of Amide-Bound NOTA-Maleimides

This protocol is adapted from the general procedure described by Schubert et al. (2011).

Materials:

-

(S)-p-NH2-Bn-NOTA

-

N-hydroxysuccinimide (NHS) ester functionalized maleimide

-

Phosphate buffer (pH 6.6)

-

Dimethylformamide (DMF)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

Lyophilizer

Procedure:

-

Dissolve (S)-p-NH2-Bn-NOTA (5 μmol) in phosphate buffer (150 μL, pH 6.6).

-

Dissolve the NHS ester functionalized maleimide (30 μmol) in DMF (150 μL).

-

Add the maleimide solution to the (S)-p-NH2-Bn-NOTA solution. A slightly yellow dispersion will form.

-

Incubate the reaction mixture at 25 °C for 1.5 hours.

-

Centrifuge the reaction mixture.

-

Collect the supernatant for HPLC purification.

-

Lyophilize the HPLC fractions containing the product.

Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the final purification of this compound derivatives.

-

Stationary Phase: A C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small percentage of trifluoroacetic acid (TFA) (e.g., 0.1 v/v %), is used to elute the product. However, for thiourea-bound products, it has been noted that increasing the pH of the mobile phases can help suppress side reactions post-purification.

-

Post-Purification: It is crucial to immediately freeze and lyophilize the collected HPLC fractions containing the product to prevent degradation, especially for thiourea-linked derivatives.

Data Presentation

| Starting Material | Synthetic Route | Linkage | Product | Yield | Purity | Reference |

| (S)-p-SCN-Bn-NOTA | Nucleophilic Addition | Thiourea | Various mono- and bis-maleimide derivatives | Acceptable to very good | High | |

| (S)-p-NH2-Bn-NOTA | Amide Coupling | Amide | Various mono- and bis-maleimide derivatives | Acceptable to very good | High |

Note: Specific yield percentages were not detailed in a comparative table in the primary literature but were described as "acceptable to very good". Purity is generally high after HPLC purification.

Mandatory Visualization

Caption: Synthetic workflows for this compound derivatives.

Logical Relationships

Caption: Logical flow from synthesis to application.

References

The Core Applications of Maleimide-NOTA in Biomedical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted molecular imaging and therapy, the development of robust and versatile bioconjugation strategies is paramount. Maleimide-NOTA has emerged as a critical bifunctional chelator, enabling the site-specific labeling of peptides, antibodies, and other biomolecules with a variety of radiometals for diagnostic and therapeutic applications.[1][2][3][4] This technical guide provides a comprehensive overview of the core applications of this compound in biomedical research, detailing its chemistry, experimental protocols, and key quantitative data to facilitate its effective implementation in the laboratory.

The 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA) moiety is a highly efficient chelating agent, particularly for trivalent metal ions such as Gallium-68 (⁶⁸Ga), forming highly stable complexes.[1] The maleimide functional group allows for the covalent attachment of the NOTA chelator to biomolecules through a specific and efficient reaction with free sulfhydryl (thiol) groups, typically found on cysteine residues. This site-specific conjugation is advantageous as it minimizes the random labeling of proteins, which can otherwise lead to a loss of biological activity.

Core Chemistry: The Maleimide-Thiol Reaction

The primary application of this compound relies on the chemoselective reaction between the maleimide group and a thiol group on a biomolecule. This Michael addition reaction forms a stable thioether bond, effectively tethering the NOTA chelator to the target molecule. The reaction is highly efficient and proceeds under mild conditions, typically at a pH range of 6.5-7.5, which is crucial for maintaining the integrity of sensitive biomolecules.

It is important to note that cysteine residues in proteins can form disulfide bridges, which are unreactive towards maleimides. Therefore, a reduction step is often necessary prior to conjugation to ensure the availability of free thiol groups. Reagents such as tris(2-carboxyethyl)phosphine (TCEP) are commonly used for this purpose as they are effective reducing agents that do not need to be removed before the conjugation step.

Key Applications of this compound

The unique properties of this compound have led to its widespread use in several key areas of biomedical research:

-

Site-Specific Radiolabeling of Peptides and Antibodies: this compound enables the precise attachment of a chelator to a specific site on a peptide or antibody, often a genetically engineered cysteine residue. This leads to well-defined and homogenous conjugates with preserved biological activity.

-

Positron Emission Tomography (PET) Imaging: The ability of NOTA to stably chelate ⁶⁸Ga, a positron-emitting radionuclide with a convenient 68-minute half-life, makes this compound an ideal tool for the development of PET imaging agents. These agents can be used to non-invasively visualize and quantify the expression of specific biological targets in vivo.

-

Single-Photon Emission Computed Tomography (SPECT) Imaging: NOTA can also form stable complexes with other radionuclides suitable for SPECT imaging, such as Indium-111 (¹¹¹In). This versatility allows for the development of a range of imaging probes for different applications.

-

Targeted Radionuclide Therapy: While primarily used for diagnostics, the NOTA chelator can also be complexed with therapeutic radionuclides, opening up the possibility of developing targeted radiopharmaceuticals for cancer therapy.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Biomolecule

This protocol provides a general procedure for the site-specific conjugation of this compound to a peptide or antibody.

Materials:

-

Thiol-containing biomolecule (e.g., peptide, antibody)

-

This compound

-

Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Biomolecule Preparation:

-

Dissolve the thiol-containing biomolecule in degassed conjugation buffer to a concentration of 1-10 mg/mL.

-

If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP to the biomolecule solution. Flush the vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 20-30 minutes at room temperature.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the prepared biomolecule solution. A typical molar ratio of this compound to biomolecule is 10:1 to 20:1, but this should be optimized for each specific application.

-

Flush the reaction vial with an inert gas, seal, and protect from light.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Purify the conjugate using a size-exclusion chromatography (SEC) column equilibrated with a suitable buffer (e.g., degassed PBS).

-

Monitor the eluate at 280 nm to identify and collect the fractions containing the purified conjugate.

-

Protocol 2: Radiolabeling of NOTA-Conjugated Biomolecules with Gallium-68

This protocol describes the radiolabeling of a this compound-conjugated biomolecule with ⁶⁸Ga for PET imaging.

Materials:

-

Purified NOTA-conjugated biomolecule

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for generator elution

-

Sodium acetate buffer (e.g., 0.5 M or 1.25 M) for pH adjustment

-

Sterile, metal-free reaction vial

-

Radio-TLC or radio-HPLC system for quality control

-

Sep-Pak C18 cartridge for purification (optional)

Procedure:

-

⁶⁸Ga Elution:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

-

Reaction Setup:

-

In a sterile, metal-free reaction vial, add 5-10 µg of the purified NOTA-conjugated biomolecule.

-

Add sodium acetate buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to approximately 3.5-4.5.

-

Add the buffered ⁶⁸Ga solution to the reaction vial containing the conjugate.

-

-

Radiolabeling Reaction:

-

Incubate the reaction mixture at room temperature for 10 minutes. For some conjugates, gentle heating (e.g., 50°C for 15 minutes) may improve labeling efficiency.

-

-

Quality Control:

-

Perform radiochemical purity analysis using a radio-TLC or radio-HPLC system to ensure the radiolabeling efficiency is >95%.

-

-

Purification (Optional):

-

If necessary, purify the radiolabeled product by passing the reaction mixture through an equilibrated Sep-Pak C18 cartridge.

-

Wash the cartridge with water to remove unreacted ⁶⁸Ga.

-

Elute the ⁶⁸Ga-labeled conjugate with an ethanol/saline solution.

-

Quantitative Data Presentation

The efficiency of both the conjugation and radiolabeling steps is critical for the successful application of this compound. The following tables summarize key quantitative data from various studies.

Table 1: Conjugation and Radiolabeling Efficiency

| Biomolecule | Radionuclide | Conjugation Conditions | Radiolabeling Conditions | Radiochemical Yield (%) | Reference |

| Anti-HER2 Affibody | ¹¹¹In | MMA-NOTA, 1h at 37°C | 20 min at 60°C | >95 | |

| hPD-L1 Nanobody | ⁶⁸Ga | mal-NOTA | 15 min at 50°C | 80 ± 5 | |

| Various Proteins | ⁶⁸Ga | NODA-GA-T conjugate | 7 min at room temperature | ≥ 95 | |

| Oligonucleotide | ⁶⁸Ga | MMA-NOTA | Room temperature | Quantitative |

Table 2: In Vivo Tumor Uptake of this compound Conjugates

| Targeting Molecule | Target | Radionuclide | Animal Model | Tumor Uptake (%ID/g) | Time Post-Injection | Reference |

| Anti-HER2 Affibody | HER2 | ¹¹¹In | DU-145 xenografts | 8.2 ± 0.9 | 4 h | |

| hPD-L1 Nanobody | PD-L1 | ⁶⁸Ga | 624-MEL xenografts | 1.86 ± 0.67 | 80 min |

Mandatory Visualizations

The following diagrams illustrate the key workflows and pathways described in this guide.

Caption: Workflow for the conjugation of this compound to a thiol-containing biomolecule.

Caption: Experimental workflow for ⁶⁸Ga radiolabeling and subsequent in vivo application.

Caption: Logical relationship of components and processes in targeted molecular imaging.

Conclusion

This compound is a powerful and versatile tool for the site-specific labeling of biomolecules in biomedical research. Its robust chemistry, coupled with the favorable properties of the NOTA chelator, provides a reliable platform for the development of novel radiopharmaceuticals for PET and SPECT imaging. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to leverage the potential of this compound in their work. The continued application of this technology promises to advance our ability to diagnose and treat a wide range of diseases through targeted molecular imaging and therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. Maleimido-Functionalized NOTA Derivatives as Bifunctional Chelators for Site-Specific Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maleimido-functionalized NOTA derivatives as bifunctional chelators for site-specific radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Guide to Maleimide-NOTA Chelators for Gallium-68 Radiolabeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of maleimide-functionalized 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) chelators for the development of Gallium-68 (⁶⁸Ga) labeled radiopharmaceuticals. Gallium-68, a positron-emitting radionuclide with a convenient 68-minute half-life, is ideal for Positron Emission Tomography (PET) imaging.[1] The selection of a suitable bifunctional chelator is critical, as it dictates the efficiency of radiolabeling, the stability of the final product, and the overall quality of the diagnostic image.[1]

Maleimide-NOTA chelators offer a robust platform for creating targeted PET imaging agents by combining the site-specific conjugation chemistry of maleimides with the favorable ⁶⁸Ga chelation properties of the NOTA macrocycle.[2][3] This document details the core principles, experimental protocols, and performance data associated with this class of chelators.

Core Principles: A Dual-Functionality Approach

The efficacy of this compound lies in its heterobifunctional structure, which serves two distinct but essential roles: covalent attachment to a targeting biomolecule and stable coordination of the ⁶⁸Ga radionuclide.[2]

1.1. Maleimide-Thiol Bioconjugation

The maleimide group enables site-specific, covalent attachment to biomolecules such as peptides, antibodies, or antibody fragments. This is achieved through a Michael addition reaction, where the electrophilic double bond of the maleimide ring reacts with a nucleophilic sulfhydryl (thiol) group, typically from a cysteine residue on the biomolecule.

This reaction is highly selective for thiols within a pH range of 6.5-7.5, minimizing non-specific reactions with other nucleophilic groups like amines. The result is a stable thioether bond, forming a well-defined bioconjugate where the biological activity of the targeting molecule is often preserved. For proteins lacking a free cysteine, disulfide bonds can be selectively reduced using reagents like tris(2-carboxyethyl)phosphine (TCEP) to generate the necessary thiol groups for conjugation.

1.2. NOTA Chelation of Gallium-68

The NOTA macrocyclic core is renowned for its ability to form highly stable complexes with trivalent metal ions, particularly Gallium-68. A key advantage of NOTA and its derivatives is the rapid and efficient chelation of ⁶⁸Ga under mild conditions, often at room temperature and within minutes. This is a significant improvement over other chelators like DOTA, which frequently require heating, making NOTA-based systems ideal for labeling heat-sensitive biomolecules. The resulting ⁶⁸Ga-NOTA complex exhibits excellent stability, which is crucial for preventing the release of free ⁶⁸Ga in vivo and ensuring high-quality imaging.

Quantitative Data Summary

The performance of this compound conjugates is characterized by high radiolabeling efficiency under mild conditions and robust stability. The following tables summarize key quantitative data from various studies.

Table 1: Gallium-68 Radiolabeling Conditions and Performance

| Conjugate Type | Precursor Amount | Temperature | Time (min) | pH | Radiochemical Yield (RCY) / Purity (RCP) | Molar Activity (GBq/μmol) | Reference |

|---|---|---|---|---|---|---|---|

| NOTA-m-SNA006 (Nanobody) | N/A | Room Temp | < 30 (total) | N/A | > 98% RCP | ~100 | |

| NOTA-Oligonucleotide | 1470-fold molar excess | Room Temp | < 10 | 3.5 | > 95% RAI | 0.0511 | |

| NODA-GA-T-Protein | 6.9–10 nmol | Room Temp | 7 | 3.5-4.0 | ≥ 95% | 20-45 | |

| [Sar¹¹]RM26-Peptide | 2-5 µL (1 mM) | 85 °C | 15 | 3.6 | > 95% RCY | N/A |

| NOTA-UBI Peptide | N/A | Optimized | Optimized | Optimized | 51-85% | N/A | |

RAI: Radioactivity Incorporation

Table 2: Stability and In Vivo Performance of ⁶⁸Ga-NOTA Conjugates

| Conjugate | Stability Assay | Results | Key In Vivo Finding | Reference |

|---|---|---|---|---|

| ⁶⁸Ga-NOTA-Oligonucleotide | PBS & Serum (37°C) | High chelate stability | N/A | |

| ⁶⁸Ga-NOTA-m-SNA006 | N/A | N/A | Tumor-to-kidney ratio: 0.25 ± 0.02 | |

| ⁶⁸Ga-NOTA-PEG₂-[Sar¹¹]RM26 | PBS & EDTA | >95% intact | Tumor Uptake (3h p.i.): 13 ± 1 %IA/g | |

| ⁶⁸Ga-NOTA-BBN2 | In vivo metabolism | Favorable resistance to degradation | High tumor uptake (SUV₆₀min > 0.5) |

| ⁶⁸Ga-NOTA-SDG | PBS & Mouse Serum (2h) | High stability | Lower uptake in non-target tissues vs. ¹⁸F-FDG | |

Detailed Experimental Protocols

Successful implementation requires meticulous adherence to optimized protocols. The following sections provide detailed methodologies for key experimental stages.

3.1. Protocol 1: Conjugation of this compound to a Thiol-Containing Biomolecule

This protocol describes the covalent attachment of the this compound chelator to a peptide or antibody.

-

Biomolecule Preparation : Dissolve the peptide or antibody in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES) at a pH of 7.0-7.5. The typical concentration is 1-10 mg/mL.

-

(Optional) Reduction of Disulfide Bonds : If the biomolecule does not have a free cysteine, disulfide bonds must be reduced. Add a 10-100 fold molar excess of TCEP to the biomolecule solution. Flush the vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 20-30 minutes at room temperature.

-

This compound Preparation : Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Conjugation Reaction : Add the this compound stock solution to the biomolecule solution to achieve a 10-20 fold molar excess of the chelator. Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 2-8°C.

-

Purification : Remove excess, unreacted this compound from the conjugate using a gel filtration desalting column (e.g., Zeba™ Spin or PD MiniTrap™ G-25) or via dialysis or HPLC.

3.2. Protocol 2: ⁶⁸Ga Radiolabeling of NOTA-Conjugate

This protocol details the chelation of ⁶⁸Ga by the purified NOTA-biomolecule conjugate.

-

⁶⁸Ga Elution : Elute ⁶⁸Ga³⁺ from a ⁶⁸Ge/⁶⁸Ga generator using sterile, metal-free 0.1 M HCl according to the manufacturer's instructions.

-

pH Adjustment : In a metal-free reaction vial, adjust the pH of the ⁶⁸Ga eluate to between 3.5 and 4.5. This is typically achieved by adding a suitable buffer such as sodium acetate or HEPES.

-

Radiolabeling Reaction : Add the purified NOTA-biomolecule conjugate (e.g., 5-10 nmol) to the buffered ⁶⁸Ga solution.

-

Incubation : Incubate the reaction mixture. For NOTA conjugates, this is often performed at room temperature for 5-10 minutes. Some protocols may use slightly elevated temperatures (e.g., 37°C) to ensure high efficiency, although heating to 95°C as required for DOTA is generally not necessary.

-

Final Formulation : After incubation, the pH may be adjusted to ~7.0 with a buffer like HEPES before sterile filtration, rendering the product ready for quality control and subsequent use.

3.3. Protocol 3: Quality Control (QC) and Stability Analysis

QC is essential to ensure the purity and stability of the final radiopharmaceutical.

-

Radiochemical Purity (RCP) Analysis :

-

Method : Use radio-Thin Layer Chromatography (radio-TLC) or radio-High Performance Liquid Chromatography (radio-HPLC) to determine the RCP.

-

Procedure : Spot an aliquot of the reaction mixture onto a TLC plate or inject it into an HPLC system equipped with a radioactivity detector.

-

Calculation : The RCP is calculated as the percentage of radioactivity associated with the desired radiolabeled conjugate compared to the total radioactivity (which includes free ⁶⁸Ga and other impurities). A purity of >95% is typically required.

-

-

In Vitro Serum Stability Assay :

-

Purpose : To assess the stability of the radiolabeled conjugate in a physiologically relevant medium.

-

Procedure : Add the purified ⁶⁸Ga-NOTA-conjugate to fresh human serum and incubate at 37°C.

-

Analysis : At various time points (e.g., 30, 60, 120 minutes), take aliquots. Precipitate the serum proteins by adding ethanol or acetonitrile and centrifuge.

-

Quantification : Analyze the supernatant using radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate over time.

-

Conclusion

This compound chelators represent a highly effective and versatile platform for the development of ⁶⁸Ga-labeled radiopharmaceuticals. The site-specific conjugation afforded by the maleimide-thiol reaction ensures the creation of well-defined bioconjugates, while the NOTA core allows for rapid, efficient, and stable radiolabeling under mild conditions compatible with sensitive biological molecules. The resulting radiotracers have demonstrated excellent stability and promising in vivo performance, making this compound a valuable tool for researchers and drug developers aiming to create next-generation PET imaging agents for a wide range of clinical applications.

References

An In-depth Technical Guide to Site-Specific Labeling with Maleimide-NOTA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of site-specific labeling of biomolecules using a Maleimide-NOTA chelator, a powerful technique for developing targeted therapeutics and diagnostic agents.

Introduction

Site-specific modification of proteins, such as antibodies and peptides, is a critical technique in the development of advanced biologics, including antibody-drug conjugates (ADCs) and radiolabeled agents for Positron Emission Tomography (PET) imaging.[1] This approach allows for the creation of homogeneous conjugates with a defined stoichiometry, preserving the biological activity of the protein.[1] The maleimide functional group is a widely utilized tool for site-specific modification, reacting selectively with the thiol groups of cysteine residues under mild, physiological conditions.[1][2][3]

The 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) chelator is a cornerstone in radiopharmaceutical development due to its exceptional ability to form stable complexes with a variety of radiometals, most notably Gallium-68 (⁶⁸Ga). The combination of a cysteine-reactive maleimide and a ⁶⁸Ga-chelating NOTA moiety in a single molecule, this compound, enables the straightforward development of site-specifically radiolabeled proteins for applications in molecular imaging and diagnostics.

Core Principles

The methodology involves a two-step process: the bioconjugation of the this compound to a thiol-containing biomolecule and the subsequent radiolabeling with a metallic radionuclide.

1. Maleimide-Thiol Bioconjugation:

The reaction between a maleimide and a thiol group proceeds via a Michael addition, forming a stable thioether bond (thiosuccinimide linkage). This reaction is highly selective for thiols at a pH range of 6.5-7.5, making it ideal for modifying proteins at cysteine residues. Cysteine residues can exist as free thiols or as disulfide bonds, which stabilize the protein's tertiary structure. Since disulfides do not react with maleimides, reduction of these bonds is often necessary to generate free thiols for conjugation.

2. NOTA Chelation of Radiometals:

NOTA is a macrocyclic chelator that forms highly stable complexes with trivalent metal ions like ⁶⁸Ga. This high stability is crucial for in vivo applications to prevent the release of the radiometal, which could lead to off-target radiation and reduced imaging quality. Beyond ⁶⁸Ga, NOTA is also effective in chelating other medically relevant radiometals such as Copper-64 (⁶⁴Cu) and Lutetium-177 (¹⁷⁷Lu).

Experimental Data

Table 1: Maleimide-Thiol Conjugation Parameters

| Parameter | Recommended Conditions | Reference(s) |

| pH | 6.5 - 7.5 | |

| Maleimide:Protein Molar Ratio | 2:1 to 20:1 (optimization recommended) | |

| Protein Concentration | 1 - 10 mg/mL | |

| Reaction Time | 2 hours at Room Temperature or Overnight at 4°C | |

| Reducing Agent (optional) | 10-100x molar excess of TCEP |

Table 2: Conjugation Efficiency and Stability

| Biomolecule | Maleimide to Thiol Molar Ratio | Conjugation Efficiency | Linkage Stability | Reference(s) |

| cRGDfK peptide | 2:1 | 84 ± 4% (after 30 min) | Stable thioether bond | |

| 11A4 nanobody | 5:1 | 58 ± 12% (after 2 hours) | Stable thioether bond | |

| hPD-L1 Nanobody | Not specified | Site-specific coupling achieved | Stable for PET imaging | |

| Affibody Molecule (ZHER2:2395) | 3:1 | >95% labeling yield with ¹¹¹In | High affinity retained |

Note: The stability of the thiol-maleimide linkage can be susceptible to a retro-Michael reaction in vivo, leading to potential cleavage. However, strategies to enhance stability have been developed.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds (Optional)

This step is necessary for proteins that do not have a readily available free cysteine and require the reduction of disulfide bonds.

-

Prepare Protein Solution: Dissolve the protein (e.g., antibody, nanobody) in a degassed buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES) at a concentration of 1-10 mg/mL. The pH should be adjusted to 7.0-7.5. Degassing the buffer by applying a vacuum or bubbling with an inert gas (e.g., nitrogen, argon) is recommended to prevent re-oxidation of thiols.

-

Add Reducing Agent: Add a 10 to 100-fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.

-

Incubation: Incubate the mixture for 20-30 minutes at room temperature.

-

Purification: Remove the excess reducing agent using a desalting column (e.g., PD-10) or dialysis, pre-equilibrated with the reaction buffer.

Protocol 2: Conjugation of this compound to Protein

-

Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF. Vortex briefly to ensure it is fully dissolved.

-

Add this compound to Protein: Add the this compound stock solution to the solution of the thiol-containing protein. The recommended molar ratio of this compound to protein is typically between 10:1 and 20:1, but should be optimized for each specific protein.

-

Reaction Incubation: Mix gently and incubate the reaction. The incubation can be performed for 2 hours at room temperature or overnight at 4°C. It is advisable to protect the reaction from light.

-

Purification of the Conjugate: Remove unreacted this compound and any byproducts using size exclusion chromatography (SEC), dialysis, or ultrafiltration.

Protocol 3: Radiolabeling of NOTA-Conjugated Protein with ⁶⁸Ga

-

Prepare ⁶⁸Ga Eluate: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

-

Adjust pH: Adjust the pH of the NOTA-conjugated protein solution to the optimal range for ⁶⁸Ga labeling (typically pH 3.5-4.5) using a suitable buffer (e.g., sodium acetate).

-

Radiolabeling Reaction: Add the ⁶⁸Ga eluate to the NOTA-conjugated protein solution.

-

Incubation: Incubate the reaction mixture at room temperature or slightly elevated temperatures (e.g., 50-60°C) for a short period (e.g., 5-20 minutes).

-

Quality Control: Determine the radiochemical purity (RCP) of the final product using methods such as radio-TLC or radio-HPLC.

Visualizations

Caption: Overall experimental workflow for site-specific labeling.

Caption: The chemical reaction of maleimide with a thiol group.

References

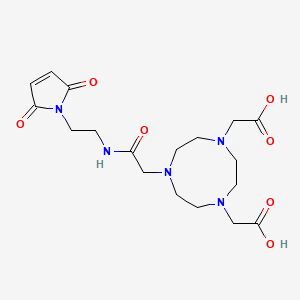

Maleimide-NOTA structure and functional groups

An In-depth Technical Guide to Maleimide-NOTA: Structure, Function, and Application

Introduction

This compound is a bifunctional chelator integral to the advancement of targeted radiopharmaceuticals for diagnostic and therapeutic applications.[1][2][3] This guide provides a comprehensive overview of its structure, functional groups, and applications for researchers, scientists, and drug development professionals. The core of this compound's utility lies in its dual functionality: a maleimide group for site-specific covalent attachment to biomolecules and a NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid) cage for the stable chelation of radiometals.[4][5] This combination allows for the precise labeling of targeting molecules such as antibodies, antibody fragments, and peptides with radionuclides for applications in PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography) imaging, as well as targeted radionuclide therapy.

Core Structure and Functional Groups

This compound is comprised of two key functional moieties connected by a linker.

-

NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid): This macrocyclic chelator forms an N3O3 coordination sphere, which is particularly well-suited for forming highly stable complexes with trivalent metal ions, most notably Gallium-68 (⁶⁸Ga) (log K ~ 31). Its ability to form stable complexes with favorable kinetics, even at room temperature in aqueous solutions, makes it an excellent choice for radiopharmaceutical development.

-

Maleimide: This functional group is highly reactive and specific towards sulfhydryl (thiol) groups found on the side chains of cysteine residues within proteins and peptides. This specificity allows for the site-specific conjugation of the chelator to a biomolecule, which is a significant advantage over random conjugation methods that can lead to heterogeneous products with compromised biological activity. The reaction proceeds at a physiological pH range of 6.5-7.5, forming a stable covalent thioether bond.

-

Linker: A spacer molecule connects the NOTA and maleimide groups. The nature and length of this linker can be modified to optimize the physicochemical properties of the resulting conjugate, such as its solubility, stability, and in vivo pharmacokinetics. Common linkers include ethylene glycol spacers and amide or thiourea bonds formed during synthesis.

Below is a diagram illustrating the general structure of a this compound molecule.

Mechanism of Action: Site-Specific Conjugation

The primary advantage of this compound is its ability to facilitate site-specific labeling of biomolecules. This is achieved through the reaction of the maleimide group with a free thiol group, typically from a cysteine residue that has been engineered into a specific site on a protein or peptide. This process, known as a Michael addition, results in a stable thioether linkage.

Quantitative Data Summary

The performance of this compound conjugates has been quantified in various studies. The tables below summarize key parameters.

Table 1: Radiolabeling Efficiency and Product Characteristics

| Parameter | Value | Biomolecule | Radionuclide | Reference |

|---|---|---|---|---|

| Radiolabeling Yield | >95% | Anti-HER2 Affibody | ¹¹¹In | |

| Radiolabeling Yield (Decay-Corrected) | 80 ± 5% | hPD-L1 Nanobody | ⁶⁸Ga | |

| Radiolabeling Yield | >97.4% | NOTA-NOC | ⁶⁸Ga | |

| Radiochemical Purity (RCP) | >99% | hPD-L1 Nanobody | ⁶⁸Ga | |

| Apparent Molar Activity | 12.1 ± 1.9 MBq/nmol | NOTA-NOC | ⁶⁸Ga |

| Purity (Commercial) | ≥97% | this compound | N/A | |

Table 2: In Vitro and In Vivo Performance of this compound Conjugates

| Parameter | Value | Conjugate | Model | Reference |

|---|---|---|---|---|

| Binding Affinity (Kd) | 72 pM | [¹¹¹In]In-MMA-NOTA-ZHER2:2395 | HER2-expressing cells | |

| Tumor Uptake | 8.2 ± 0.9 %IA/g | [¹¹¹In]In-MMA-NOTA-ZHER2:2395 | DU-145 xenografts (4h p.i.) | |

| Tumor Uptake | 1.86 ± 0.67 %IA/g | [⁶⁸Ga]Ga-NOTA-mal-hPD-L1 Nb | hPD-L1POS tumors (80min p.i.) |

| Tumor-to-Blood Ratio | 31 ± 1 | [¹¹¹In]In-MMA-NOTA-ZHER2:2395 | DU-145 xenografts (4h p.i.) | |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following sections outline general protocols for its synthesis, conjugation, and radiolabeling.

Synthesis of this compound Derivatives

Two primary synthetic routes have been established for producing this compound chelators, characterized by simplicity, short reaction times, and good yields.

1. Thiourea Bond Formation

-

Materials: p-SCN-Bn-NOTA, ammonium trifluoroacetate maleimide, anhydrous dimethylformamide (DMF), triethylamine, acetic acid.

-

Procedure:

-

Dissolve p-SCN-Bn-NOTA (e.g., 7.8 mg, 15 µmol) in anhydrous DMF (100 µL).

-

Add triethylamine (e.g., 8.5 µL, 60.8 µmol) to the NOTA solution.

-

Dissolve the corresponding ammonium trifluoroacetate maleimide (15.8 µmol) in anhydrous DMF (100 µL).

-

Add the maleimide solution dropwise to the NOTA solution.

-

Incubate the reaction mixture at 25 °C for 2 hours.

-

Quench the reaction by adding acetic acid (e.g., 21 µL, 369 µmol).

-

Purify the product using HPLC. The collected fractions containing the desired product are immediately shock-frozen with liquid nitrogen and lyophilized.

-

2. Amide Bond Formation

-

Materials: p-NH₂-Bn-NOTA, N-hydroxysuccinimide (NHS) ester functionalized maleimide, phosphate buffer (pH 6.6), DMF.

-

Procedure:

-

Dissolve p-NH₂-Bn-NOTA (e.g., 2.8 mg, 5 µmol) in phosphate buffer (150 µL, pH 6.6).

-

Add the NHS ester functionalized maleimide (30 µmol, dissolved in 150 µL DMF).

-

Incubate the dispersion at 25 °C for 1.5 hours.

-

Centrifuge the reaction mixture and collect the supernatant for HPLC purification.

-

Lyophilize the HPLC fractions containing the final product.

-

Protein Conjugation Protocol

This protocol describes the covalent attachment of this compound to a protein with available cysteine residues.

-

Materials: Purified protein with accessible cysteine residue(s), this compound, reaction buffer (e.g., PBS, pH 6.5-7.5), Tris(2-carboxyethyl)phosphine (TCEP) if disulfide reduction is needed, purification column (e.g., size-exclusion chromatography).

-

Procedure:

-

Protein Preparation (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. TCEP does not need to be removed before the maleimide reaction.

-

Reaction Setup: Dissolve this compound in a suitable solvent (e.g., DMF or DMSO) and add it to the protein solution at a 10- to 20-fold molar excess. The final concentration of the organic solvent should be kept low (<10%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.

-

Purification: Remove excess, unreacted this compound using size-exclusion chromatography or dialysis. The purified protein-NOTA conjugate can be identified by measuring absorbance at 280 nm.

-

Radiolabeling with Gallium-68

This protocol provides a general method for radiolabeling a NOTA-conjugated protein with ⁶⁸Ga.

-

Materials: NOTA-conjugated protein, ⁶⁸Ge/⁶⁸Ga generator, 0.1 M HCl, sodium acetate solution (e.g., 0.5 M or 1.25 M), reaction buffer (e.g., HEPES or sodium acetate, pH 4.0-4.5), sterile filter (0.22 µm).

-

Procedure:

-

⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.

-

pH Adjustment: In a reaction vial, add the NOTA-conjugated protein. Add the ⁶⁸GaCl₃ eluate and immediately adjust the pH to 4.0-4.5 using a sodium acetate solution.

-

Incubation: Incubate the reaction mixture at room temperature or with gentle heating (e.g., 5-15 minutes at temperatures from 50°C to 95°C, depending on the conjugate's stability).

-

Quality Control: Determine the radiochemical purity using radio-HPLC or iTLC.

-

Final Formulation: Once the desired purity is achieved, the radiolabeled protein solution can be formulated for in vitro or in vivo use. This may involve adjusting the pH to physiological levels and sterile filtering.

-

Experimental and Logical Workflows

Visualizing the entire process from synthesis to application can clarify the relationships between different stages of development.

References

An In-depth Technical Guide to Maleimide-NOTA for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Maleimide-NOTA, a bifunctional chelator increasingly employed in bioconjugation for the development of radiopharmaceuticals and other targeted molecular probes. We will delve into the fundamental chemistry, detailed experimental protocols, and critical data to equip researchers with the knowledge for successful implementation of this compound in their work.

Core Principles of this compound Bioconjugation

This compound is a molecule that combines two key functionalities: a maleimide group for covalent attachment to biomolecules and a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator for stably coordinating radiometals. This dual nature makes it an invaluable tool for creating targeted imaging agents and therapeutics.[1][2]

The Maleimide Moiety: Site-Specific Conjugation

The maleimide group is highly reactive towards free sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.[3] This reaction, a Michael addition, proceeds with high efficiency and selectivity under mild physiological conditions (pH 6.5-7.5), forming a stable thioether bond.[4] This specificity allows for site-specific labeling of biomolecules, which is crucial for preserving their biological activity. For proteins lacking free cysteines, disulfide bonds can be selectively reduced to generate reactive thiols.

The NOTA Chelator: A Stable Cage for Radiometals

NOTA is a macrocyclic chelator renowned for its ability to form exceptionally stable complexes with a variety of trivalent metal ions. Its pre-organized cavity, consisting of three nitrogen atoms and three carboxylate arms, provides a perfect coordination sphere for radiometals like Gallium-68 (⁶⁸Ga), a positron emitter widely used in Positron Emission Tomography (PET) imaging. The high stability of the NOTA-metal complex is critical to prevent the in vivo release of the radionuclide, which would otherwise lead to off-target radiation and poor image quality. Beyond ⁶⁸Ga, NOTA is also effective for chelating other medically relevant radiometals such as Copper-64 (⁶⁴Cu) and Indium-111 (¹¹¹In).

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes involved in utilizing this compound for bioconjugation and radiolabeling.

Quantitative Data Summary

The efficiency of conjugation and radiolabeling, as well as the stability of the resulting product, are critical parameters. The following tables summarize key quantitative data reported in the literature.

Table 1: Radiolabeling Efficiency and Stability

| Chelator/Biomolecule Conjugate | Radionuclide | Labeling Conditions | Radiochemical Yield (RCY) / Purity (RCP) | In Vitro Stability | Reference |

| NOTA-mal-hPD-L1 Nb | ⁶⁸Ga | 15 min at 50°C | >99% RCP | >99% stable in injection buffer and human serum for 3h | |

| [MMA-NOTA-Cys(61)]-Z(HER2:2395) | ¹¹¹In | 20 min at 60°C | >95% Yield | Specific binding to HER2-expressing cells | |

| ⁶⁴Cu-NOTA-rituximab | ⁶⁴Cu | Room Temperature | 95% Yield (at 31 nM) | <6% dissociation in serum over 48h | |

| [¹⁸F]AlF-NOTA-MAL-Cys³⁹-exendin-4 | ¹⁸F | Not Specified | 17.5 ± 3.2% Yield, >95% RCP | Not Specified | |

| NOTA-oligonucleotide | ⁶⁸Ga | Room Temperature | Quantitative | High stability in PBS and serum |

Table 2: In Vivo Biodistribution Data

| Radiotracer | Animal Model | Tumor Model | Tumor Uptake (%ID/g) at Time Point | Tumor-to-Blood Ratio at Time Point | Reference |

| [¹¹¹In-MMA-NOTA-Cys(61)]-Z(HER2:2395) | Mice | DU-145 Xenografts | 8.2 ± 0.9% at 4h p.i. | 31 ± 1 at 4h p.i. | |

| [⁶⁸Ga]Ga-NOTA-mal-hPD-L1 Nb | Mice | hPD-L1 positive tumors | 1.86 ± 0.67% | Not Specified | |

| [¹⁸F]AlF-NOTA-MAL-Cys³⁹-exendin-4 | Nude Mice | INS-1 insulinoma | 7.74 ± 0.87% at 60 min p.i. | Tumor-to-muscle: 63.25 at 60 min p.i. |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Partial Reduction of Antibodies for Thiol-Maleimide Conjugation

This protocol is adapted for generating reactive thiol groups from interchain disulfide bonds in antibodies like IgG.

Materials:

-

Monoclonal antibody (1-10 mg/mL)

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4, degassed

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in degassed water)

-

PD-10 desalting columns or equivalent size-exclusion chromatography system

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Prepare the antibody solution to a concentration of 2-10 mg/mL in degassed PBS.

-

Add a 10-fold molar excess of TCEP solution to the antibody solution.

-

Flush the reaction vial with an inert gas, seal, and incubate for 30 minutes at room temperature with gentle mixing.

-

Immediately purify the reduced antibody using a pre-equilibrated PD-10 desalting column to remove excess TCEP. Elute with degassed PBS, pH 7.2-7.4.

-

Collect the protein fraction and proceed immediately to the conjugation step to prevent re-oxidation of thiols.

Protocol 2: Conjugation of this compound to a Thiol-Containing Biomolecule

This protocol outlines the conjugation of this compound to a reduced antibody or a thiol-containing peptide.

Materials:

-

Reduced antibody or thiol-containing peptide solution (from Protocol 1 or prepared separately)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation buffer (e.g., PBS, pH 7.0-7.5, degassed)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

To the reduced biomolecule solution (1-10 mg/mL in degassed conjugation buffer), add a 10- to 20-fold molar excess of the this compound stock solution while gently vortexing.

-

Flush the reaction vial with an inert gas, seal tightly, and protect from light.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

Purify the resulting bioconjugate using size-exclusion chromatography (e.g., PD-10 column or FPLC) to remove unreacted this compound.

Protocol 3: Radiolabeling of NOTA-Conjugated Biomolecules with Gallium-68

This protocol describes a typical procedure for radiolabeling a NOTA-bioconjugate with ⁶⁸Ga.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

Sodium acetate buffer (e.g., 1 M, pH 4.5)

-

NOTA-conjugated biomolecule

-

Heating block or water bath (if necessary, though many NOTA derivatives label at room temperature)

-

Sep-Pak C18 cartridge for purification

-

Ethanol and saline for cartridge conditioning and elution

-

Sterile 0.22 µm filter

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

Adjust the pH of the ⁶⁸Ga eluate to 3.5-4.5 using sodium acetate buffer.

-

Add the NOTA-conjugated biomolecule to the pH-adjusted ⁶⁸Ga solution.

-

Incubate the reaction mixture. For many NOTA derivatives, incubation for 5-15 minutes at room temperature is sufficient. Some conjugates may require gentle heating (e.g., 50°C for 15 minutes) to achieve high radiochemical purity.

-

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

-

If necessary, purify the radiolabeled conjugate. A common method involves trapping the product on a Sep-Pak C18 cartridge, washing with water to remove unreacted ⁶⁸Ga, and eluting the final product with an ethanol/saline mixture.

-

Pass the final product through a sterile 0.22 µm filter before use.

Conclusion

This compound is a versatile and powerful tool for the site-specific labeling of biomolecules with radiometals. Its robust chemistry, the high stability of the resulting conjugates, and the favorable kinetics of both the conjugation and radiolabeling reactions make it a superior choice for the development of next-generation radiopharmaceuticals and molecular imaging agents. By understanding the core principles and following detailed protocols, researchers can effectively leverage this compound to advance their drug development and scientific research goals.

References

- 1. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bifunctional chelators for radiorhenium: past, present and future outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]

An In-depth Technical Guide to Maleimide-Thiol Chemistry for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

The selective modification of proteins is a cornerstone of modern biotechnology, enabling the development of sophisticated diagnostics, therapeutics, and research tools. Among the chemical strategies available for protein bioconjugation, the maleimide-thiol reaction stands out for its high efficiency, specificity, and mild reaction conditions.[1] This guide provides a comprehensive overview of the principles and practical considerations of maleimide-thiol chemistry for protein labeling, tailored for professionals in research and drug development.

Core Principle: The Michael Addition Reaction

The fundamental chemistry underpinning the labeling of proteins with maleimides is the Michael addition reaction.[2] In this reaction, a nucleophilic thiol group, typically from the side chain of a cysteine residue within a protein, attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring.[1] This forms a stable, covalent thioether bond, effectively linking the maleimide-containing molecule (e.g., a fluorescent dye, a drug molecule, or a polyethylene glycol chain) to the protein.[3]

This reaction is highly chemoselective for thiol groups, particularly within a pH range of 6.5 to 7.5.[4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, another common nucleophilic group found in proteins (e.g., lysine residues). This high degree of selectivity allows for site-specific modification of proteins at cysteine residues.

dot

Caption: Core mechanism of the maleimide-thiol reaction.

Quantitative Parameters of the Maleimide-Thiol Reaction

The efficiency and outcome of the maleimide-thiol conjugation are influenced by several key parameters. Understanding these quantitative aspects is crucial for optimizing labeling protocols and ensuring the quality of the final conjugate.

| Parameter | Optimal Range/Value | Key Considerations |

| pH | 6.5 - 7.5 | Below pH 6.5, the thiol group is predominantly protonated, leading to a very slow reaction rate. Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine residues), reducing the specificity of the labeling. Higher pH also increases the rate of maleimide hydrolysis. |

| Temperature | 4°C to Room Temperature (20-25°C) | The reaction can proceed efficiently at both refrigerated and ambient temperatures. Overnight incubation at 4°C is common for sensitive proteins. |

| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 | A molar excess of the maleimide reagent is typically used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein and labeling reagent. |

| Reaction Time | 30 minutes to overnight | Reaction times can vary depending on the specific reactants and conditions. For instance, some reactions can achieve high efficiency within 30 minutes to 2 hours at room temperature. |

| Solvent | Aqueous buffers (e.g., PBS, HEPES, Tris) | Buffers should be free of extraneous thiols. For maleimide reagents with low aqueous solubility, a co-solvent such as DMSO or DMF can be used. |

Stability and Side Reactions

While the thioether bond formed is generally stable, it is important to be aware of potential side reactions that can impact the homogeneity and stability of the conjugate.

-

Hydrolysis of the Maleimide Ring: In aqueous solutions, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid. This reaction is more pronounced at higher pH. If hydrolysis occurs before the reaction with the thiol, the labeling will be unsuccessful.

-

Retro-Michael Reaction (Reversibility): The thioether bond can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This can be a concern for in vivo applications, as the released maleimide can react with other thiols, such as glutathione. Strategies to mitigate this include hydrolysis of the succinimide ring post-conjugation to form a more stable product.

-

Thiazine Rearrangement: When labeling a peptide or protein with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement. This rearrangement is more prominent at basic pH.

dot

References

Commercial Sources and Availability of Maleimide-NOTA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Maleimide-NOTA (1,4,7-triazacyclononane-1,4-bis-acetic acid-7-maleimidoethylacetamide), a bifunctional chelator critical for the site-specific labeling of biomolecules. This compound combines the robust metal-chelating properties of the NOTA macrocycle with the thiol-reactive maleimide group, enabling the stable conjugation of radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) to proteins, peptides, and antibodies for applications in nuclear medicine and molecular imaging.

Introduction to this compound

This compound is a heterobifunctional linker designed for the site-specific modification of biomolecules. The maleimide group reacts selectively with free sulfhydryl (thiol) groups, typically found in cysteine residues, under mild pH conditions (6.5-7.5) to form a stable thioether bond.[1][2][3] This specificity allows for precise control over the conjugation site, which is particularly advantageous for sensitive biomolecules like antibodies or nanobodies where random labeling of amine groups (e.g., lysines) could impair function.[4][5] The NOTA moiety serves as a highly efficient chelator for trivalent radiometals, forming stable complexes suitable for Positron Emission Tomography (PET) imaging.

Commercial Availability

This compound is available from several specialized chemical suppliers. The product is typically sold as a white powder and may be supplied as a trifluoroacetate (TFA) or hexafluorophosphate (HPF6) salt. Researchers should note variations in molecular weight depending on the associated salt.

| Supplier | Catalog Number | Chemical Name / Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Chematech | C101 | 2,2′-(7-(2-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7-triazonane-1,4-diyl)diacetic acid / C₁₈H₂₇N₅O₇, HPF6, TFA | 685.43 | Conform to reference (¹H, ¹³C NMR, Mass Spec) | Available in 100 mg to 1 g quantities. |

| Macrocyclics | B-622 | 1,4,7-Triazacyclononane-1,4-bis-acetic acid-7-maleimidoethylacetamide / C₁₈H₂₇N₅O₇•CF₃CO₂H | 539.5 | ≥ 95% (HPLC) | Sold as TFA salt. Available in 100 mg and 500 mg sizes. |

| MedChemExpress | HY-W087027 | This compound | 425.44 (Free base) | >98% | Also available as a TFA salt (HY-W087027A). Recommended storage at -80°C for 6 months. |

| Precise PEG | RDC-8262 | This compound / C₁₈H₂₇N₅O₇ | 425.44 | > 96% | - |

| Sigma-Aldrich | AMBH9A6262DB | This compound | - | 99% | Supplied by Ambeed. Recommended storage at 2-8°C, sealed and dry. |

Experimental Workflows & Logical Relationships

The overall process, from preparing the biomolecule to the final radiolabeled product, follows a logical sequence. The maleimide-thiol conjugation is a key step that enables the subsequent chelation of the radioisotope for imaging applications.

The core of this process is the chemical reaction between the maleimide and thiol groups, forming a stable thioether linkage.

Key Experimental Protocols

The following protocols are synthesized from published methodologies and provide a general framework for the use of this compound. Optimization is recommended for specific biomolecules and applications.

Protocol 1: Conjugation of this compound to a Thiolated Biomolecule

This protocol describes the site-specific conjugation to a cysteine residue on a peptide or a partially reduced antibody.

1. Biomolecule Preparation:

- Dissolve the thiol-containing protein (e.g., Cys-tagged nanobody) in a degassed buffer such as PBS or HEPES, pH 7.0-7.5. A typical protein concentration is 1-10 mg/mL.

- If necessary: For proteins with existing disulfide bonds, perform a reduction step. Add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution. Incubate for 20-30 minutes at room temperature. It is not necessary to remove TCEP before conjugation with maleimides.

- Perform all steps under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

2. Conjugation Reaction:

- Shortly before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of ~10 mM.

- Add a 5-20 fold molar excess of the dissolved this compound to the prepared biomolecule solution.

- Gently mix and incubate the reaction. Typical conditions are 1-2 hours at room temperature or overnight at 4°C, protected from light.

3. Purification of the NOTA-Conjugate:

- Remove unreacted this compound and byproducts using size exclusion chromatography (SEC), such as a Sephadex G-25 column.

- Equilibrate the column and elute with a suitable buffer (e.g., PBS).

- Monitor the eluate at 280 nm to identify and collect the protein-containing fractions.

- Pool the fractions containing the purified NOTA-conjugated biomolecule.

- Confirm the identity and purity of the conjugate using mass spectrometry and/or SDS-PAGE.

Protocol 2: Radiolabeling of NOTA-Conjugate with Gallium-68 (⁶⁸Ga)

This protocol outlines a typical procedure for labeling the purified NOTA-biomolecule conjugate with ⁶⁸Ga for PET imaging.

1. Preparation:

- Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions. Post-processing of the eluate may be required to increase purity and concentration.

- Prepare a reaction buffer, typically 0.1 M to 2.5 M sodium acetate or ammonium acetate, to maintain a final reaction pH between 3.5 and 5.5.

2. Labeling Reaction:

- Add the purified NOTA-biomolecule conjugate (typically 5-50 µg) to the buffered ⁶⁸Ga solution.

- Incubate the reaction mixture. Optimal conditions can vary, but successful labeling has been reported at temperatures from room temperature up to 95°C for 5-15 minutes. For heat-sensitive molecules like nanobodies, milder conditions (e.g., 50°C for 15 min) are effective.

- Vortex the solution gently during incubation.

3. Quality Control:

- Determine the radiochemical purity (RCP) using instant thin-layer chromatography (iTLC) or radio-HPLC.

- For iTLC, a common system uses a mobile phase of 50 mM EDTA, where the ⁶⁸Ga-NOTA-conjugate remains at the origin (Rf = 0) and free ⁶⁸Ga complexes with EDTA and moves with the solvent front (Rf = 1.0).

- An RCP of >95% is generally required for in vivo use. If necessary, the final product can be purified using a C18 cartridge or other SPE methods.

Quantitative Data Summary

The efficiency of conjugation and radiolabeling, along with the stability of the final product, are critical parameters for developing a successful radiopharmaceutical.

| Parameter | Biomolecule | Conditions | Result | Reference |

| Conjugation Efficiency | 11A4 Nanobody | 5:1 maleimide:protein molar ratio, PBS pH 7.4, 2h, RT | 58 ± 12% | |

| cRGDfK Peptide | 2:1 maleimide:thiol molar ratio, HEPES pH 7.0, 30 min, RT | 84 ± 4% | ||

| ⁶⁸Ga-Labeling Yield | NOTA-mal-hPD-L1 Nb | 3.6 µM Nb, 50°C, 15 min | 80 ± 5% (Decay-Corrected) | |

| NOTA-UBI Peptides | 85°C, optimized buffer | 46 - 85% | ||

| ⁶⁴Cu-Labeling Yield | NOTA-rituximab | 31 nM conjugate, RT | >95% | |

| NOTA-MVK-Fab | 37°C, 1 hour | >95% | ||

| Radiochemical Purity | [⁶⁸Ga]Ga-NOTA-mal-hPD-L1 Nb | Post-labeling | >99% | |

| In Vitro Stability | [⁶⁸Ga]Ga-NOTA-mal-hPD-L1 Nb | Human Serum, 3 hours | >99% Intact | |

| ⁶⁴Cu-NOTA-rituximab | Human Serum, 48 hours | <6% dissociation | ||

| ⁶⁴Cu-p-NH₂-Bn-NOTA | Rat Serum, 48 hours | 97.9% Intact |

Conclusion

This compound is a readily available and highly effective bifunctional chelator for the site-specific development of radiopharmaceuticals. The well-established thiol-maleimide conjugation chemistry provides a reliable method for attaching the NOTA chelator to sensitive biomolecules while preserving their function. Protocols for conjugation and subsequent radiolabeling with medically relevant isotopes like ⁶⁸Ga and ⁶⁴Cu are robust, yielding high-purity conjugates with excellent stability, making this compound a valuable tool for researchers in oncology, immunology, and drug development.

References

- 1. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thno.org [thno.org]

- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 4. mdpi.com [mdpi.com]

- 5. Site-Specific Radiolabeling of a Human PD-L1 Nanobody via Maleimide-Cysteine Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Site-Specific Antibody Conjugation Using Maleimide-NOTA Chemistry

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The site-specific conjugation of chelators to monoclonal antibodies (mAbs) is a critical process in the development of targeted radiopharmaceuticals for applications such as Positron Emission Tomography (PET) imaging and radionuclide therapy.[1] Maleimide-thiol chemistry offers a robust method for achieving site-specific labeling by targeting sulfhydryl groups (-SH) on cysteine residues.[2] This approach is particularly advantageous over amine-based conjugation, which can randomly modify lysine residues and potentially impact the antibody's binding affinity.[3]

The chelator 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA) is widely used due to its ability to form highly stable complexes with various radiometals, including Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Indium-111 (¹¹¹In).[1][4] By functionalizing NOTA with a maleimide group, it can be covalently and site-specifically attached to an antibody. This is typically achieved by first reducing the antibody's native interchain disulfide bonds to generate free, reactive thiol groups.

This application note provides a detailed, step-by-step protocol for the conjugation of a maleimide-functionalized NOTA chelator to an antibody. It covers antibody reduction, the conjugation reaction, purification of the final conjugate, and methods for characterization and storage.

Principle of the Method

The conjugation process involves a two-step procedure. First, the antibody's inherent disulfide bonds, which stabilize its structure, are partially reduced to yield free sulfhydryl groups. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose as it is efficient and does not need to be removed before the conjugation step. The reaction is performed under controlled conditions to maintain the antibody's integrity while exposing a sufficient number of thiols for labeling.

Second, the maleimide-functionalized NOTA is added. The maleimide group reacts specifically with the free sulfhydryl groups on the reduced antibody via a Michael addition reaction, forming a stable covalent thioether bond. The reaction is typically carried out at a neutral to slightly acidic pH (6.5-7.5) to ensure the high selectivity of the maleimide for thiols over other functional groups like amines. Following the conjugation, the resulting NOTA-antibody conjugate is purified to remove excess, unreacted Maleimide-NOTA and any reducing agents.

Figure 1. Chemical principle of the two-step this compound conjugation.

Materials and Reagents

-

Monoclonal Antibody (mAb)

-

This compound (e.g., Maleimidoethylmonoamide NOTA)

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Borate Buffered Saline (BBS): 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5

-

Degassed buffers (prepared by vacuum application or bubbling with inert gas like argon or nitrogen)

-

Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, PD-10)

-

Ultrafiltration spin vials (with appropriate Molecular Weight Cut-Off, e.g., 10K MWCO for IgG)

-

Bovine Serum Albumin (BSA)

-

Sodium Azide (NaN₃)

-

Glycerol

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific antibody and this compound derivative used.

Antibody Preparation and Reduction

This step reduces the antibody's disulfide bonds to generate free thiols for conjugation.

-

Prepare Antibody Solution : Dissolve the antibody in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5) to a concentration of 1-10 mg/mL. A common starting concentration is 2 mg/mL.

-

Prepare TCEP Solution : Prepare a fresh 10 mM stock solution of TCEP in the same reaction buffer.

-

Reduction Reaction : Add a 10- to 100-fold molar excess of TCEP to the antibody solution. A 10-fold excess is often sufficient as a starting point.

-

Incubation : Flush the reaction vial with an inert gas (e.g., argon or nitrogen) to prevent the re-formation of disulfide bonds, seal it, and incubate for 20-30 minutes at room temperature.

Preparation of this compound Solution

-

Warm Reagent : Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Reconstitute : Prepare a 10 mM stock solution of this compound in an anhydrous solvent such as DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh immediately before use.

Conjugation of Antibody with this compound

-

Combine Reagents : While gently stirring or vortexing the reduced antibody solution, add the this compound stock solution. A 10- to 20-fold molar excess of this compound over the antibody is recommended as a starting point. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.

-

Incubation : Protect the reaction mixture from light. Incubate for 2 hours at room temperature or overnight at 2-8°C.

-

(Optional) Quenching : The reaction can be stopped by adding a small molecule thiol like cysteine to cap any unreacted maleimide groups.

Purification of the NOTA-Antibody Conjugate

Purification is essential to remove unreacted this compound and TCEP. The choice of method depends on the sample volume and desired final concentration.

-

Method A: Size Exclusion Chromatography (SEC) / Gel Filtration

-

Equilibrate an SEC column (e.g., PD-10 desalting column) with PBS buffer.

-

Load the conjugation reaction mixture onto the column.

-

Elute with PBS buffer. The first fraction to elute will contain the high-molecular-weight NOTA-antibody conjugate, while smaller molecules like unreacted this compound will be retained longer.

-

-

Method B: Ultrafiltration

-

Select an ultrafiltration vial with a molecular weight cut-off (MWCO) appropriate for retaining the antibody (e.g., 10 kDa for IgG).

-

Add the conjugation reaction mixture to the vial.

-

Centrifuge according to the manufacturer's instructions to remove low-molecular-weight impurities.

-

Wash the conjugate by resuspending it in fresh buffer and repeating the centrifugation. This should be repeated for a minimum of 5-7 diavolumes to ensure >99.5% removal of small molecules.

-

Figure 2. Experimental workflow for this compound antibody conjugation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the conjugation protocol.

Table 1: Reagent Concentrations and Ratios

| Parameter | Recommended Value | Reference |

| Antibody Concentration | 1 - 10 mg/mL | |

| This compound Stock | 10 mM in anhydrous DMSO/DMF | |

| TCEP Stock Solution | 10 mM | |

| TCEP Molar Excess | 10 - 100x over antibody | |

| This compound Molar Excess | 10 - 20x over antibody | |

| Reaction Buffer pH | 7.0 - 7.5 |

Table 2: Incubation Times and Temperatures

| Step | Duration | Temperature | Reference |

| Antibody Reduction | 20 - 30 minutes | Room Temperature | |

| Conjugation Reaction | 2 hours or Overnight | Room Temperature or 2-8°C |

Characterization and Storage

Characterization

After purification, it is important to characterize the conjugate. The degree of labeling (DOL), which is the average number of NOTA molecules conjugated per antibody, can be determined. For chelator conjugates, this often involves radiolabeling with a known amount of radionuclide and measuring the incorporation, or by using mass spectrometry to determine the mass shift of the conjugated antibody.

Storage